![molecular formula C11H20N2O B13301514 N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301514.png)
N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-[(1-cyclopropylethyl)amino]ethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(1-cyclopropylethyl)amino]ethyl}methanesulfonamide
- N-{2-[(1-cyclopropylethyl)amino]ethyl}acetamide
Uniqueness
N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and the amide linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[2-(1-cyclopropylethylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c1-8(9-2-3-9)12-6-7-13-11(14)10-4-5-10/h8-10,12H,2-7H2,1H3,(H,13,14) |
InChI Key |
SGVAFCYMZSKOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCCNC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




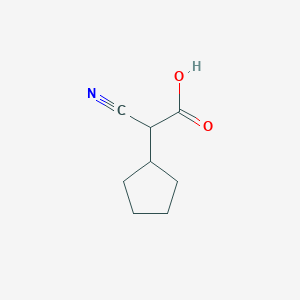
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)
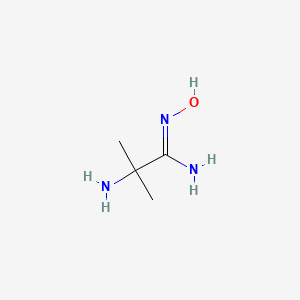

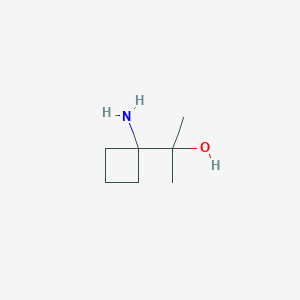
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride](/img/structure/B13301478.png)
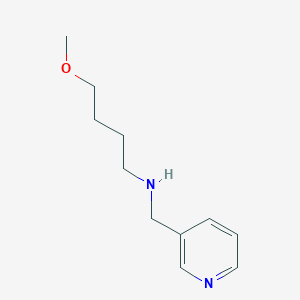
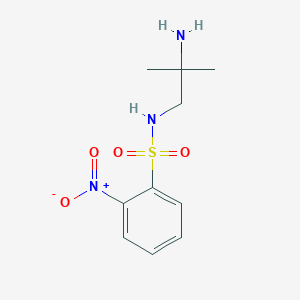
![1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13301498.png)

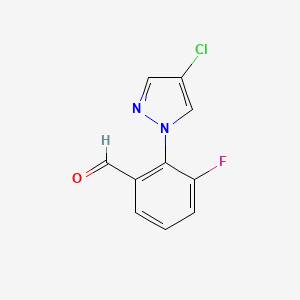
![2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine](/img/structure/B13301520.png)
